molecular formula C26H29ClFN3O3S B11473638 4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[3-(2-fluorophenyl)-2-phenylpropyl]benzamide CAS No. 924845-61-4

4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[3-(2-fluorophenyl)-2-phenylpropyl]benzamide

Cat. No.: B11473638
CAS No.: 924845-61-4
M. Wt: 518.0 g/mol
InChI Key: JFUMLPYKOWMQCL-UHFFFAOYSA-N
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Description

4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[3-(2-fluorophenyl)-2-phenylpropyl]benzamide is a complex organic compound with a unique structure that includes chloro, dimethylamino, dimethylsulfamoyl, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[3-(2-fluorophenyl)-2-phenylpropyl]benzamide typically involves multiple steps, including the introduction of various functional groups. The process may start with the preparation of the benzamide core, followed by the introduction of the chloro, dimethylamino, and dimethylsulfamoyl groups through specific reactions. Common reagents and conditions used in these reactions include chlorinating agents, dimethylamine, and sulfamoyl chloride under controlled temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[3-(2-fluorophenyl)-2-phenylpropyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and dimethylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[3-(2-fluorophenyl)-2-phenylpropyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[3-(2-fluorophenyl)-2-phenylpropyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[3-(2-chlorophenyl)-2-phenylpropyl]benzamide
  • **4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[3-(2-bromophenyl)-2-phenylpropyl]benzamide

Uniqueness

Compared to similar compounds, 4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[3-(2-fluorophenyl)-2-phenylpropyl]benzamide may exhibit unique properties due to the presence of the fluorophenyl group, which can influence its reactivity, biological activity, and overall stability.

Properties

CAS No.

924845-61-4

Molecular Formula

C26H29ClFN3O3S

Molecular Weight

518.0 g/mol

IUPAC Name

4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[3-(2-fluorophenyl)-2-phenylpropyl]benzamide

InChI

InChI=1S/C26H29ClFN3O3S/c1-30(2)24-16-22(27)25(35(33,34)31(3)4)15-21(24)26(32)29-17-20(18-10-6-5-7-11-18)14-19-12-8-9-13-23(19)28/h5-13,15-16,20H,14,17H2,1-4H3,(H,29,32)

InChI Key

JFUMLPYKOWMQCL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1C(=O)NCC(CC2=CC=CC=C2F)C3=CC=CC=C3)S(=O)(=O)N(C)C)Cl

Origin of Product

United States

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